Cas no 2228314-97-2 (1-(dimethyl-1,3-oxazol-2-yl)-2,2-difluoroethan-1-amine)

1-(Dimethyl-1,3-oxazol-2-yl)-2,2-difluoroethan-1-amine is a fluorinated oxazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure combines a dimethyl-substituted oxazole core with a difluoroethylamine moiety, offering unique reactivity and stability. The presence of fluorine atoms enhances lipophilicity and metabolic resistance, making it valuable for drug discovery and bioactive compound development. The oxazole ring provides a versatile scaffold for further functionalization, while the difluoroethylamine group introduces electron-withdrawing properties, influencing binding interactions. This compound is particularly useful in medicinal chemistry for probing enzyme inhibition or receptor modulation due to its balanced steric and electronic characteristics. Suitable for controlled synthetic modifications, it serves as a key intermediate in heterocyclic chemistry.
1-(dimethyl-1,3-oxazol-2-yl)-2,2-difluoroethan-1-amine structure
2228314-97-2 structure
Product Name:1-(dimethyl-1,3-oxazol-2-yl)-2,2-difluoroethan-1-amine
CAS No:2228314-97-2
MF:C7H10F2N2O
MW:176.163908481598
CID:5965627
PubChem ID:165740121
Update Time:2025-05-28

1-(dimethyl-1,3-oxazol-2-yl)-2,2-difluoroethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(dimethyl-1,3-oxazol-2-yl)-2,2-difluoroethan-1-amine
    • EN300-1970422
    • 2228314-97-2
    • Inchi: 1S/C7H10F2N2O/c1-3-4(2)12-7(11-3)5(10)6(8)9/h5-6H,10H2,1-2H3
    • InChI Key: CWUVTQUEACQDJM-UHFFFAOYSA-N
    • SMILES: FC(C(C1=NC(C)=C(C)O1)N)F

Computed Properties

  • Exact Mass: 176.07611927g/mol
  • Monoisotopic Mass: 176.07611927g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 52Ų

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Additional information on 1-(dimethyl-1,3-oxazol-2-yl)-2,2-difluoroethan-1-amine

Comprehensive Overview of 1-(Dimethyl-1,3-oxazol-2-yl)-2,2-difluoroethan-1-amine (CAS No. 2228314-97-2)

The compound 1-(dimethyl-1,3-oxazol-2-yl)-2,2-difluoroethan-1-amine (CAS No. 2228314-97-2) is a specialized organic molecule featuring a unique combination of functional groups, including a dimethyl-substituted oxazole ring and a difluoroethylamine moiety. This structure positions it as a promising candidate for applications in medicinal chemistry, agrochemicals, and material science. Researchers are increasingly interested in its potential as a building block for drug discovery, particularly due to the presence of the oxazole scaffold, which is known for its bioactivity in pharmaceuticals.

In recent years, the demand for fluorinated compounds like 1-(dimethyl-1,3-oxazol-2-yl)-2,2-difluoroethan-1-amine has surged, driven by their enhanced metabolic stability and bioavailability. Fluorine incorporation is a key strategy in modern drug design, as evidenced by the rise of FDA-approved fluorinated drugs. This compound’s difluoroethylamine group aligns with trends in precision medicine and targeted therapies, addressing common search queries such as "fluorine in drug development" and "oxazole derivatives in pharmaceuticals."

The synthesis of CAS No. 2228314-97-2 typically involves multi-step organic reactions, including cyclization and fluorination steps. Its oxazole core can be functionalized further, making it versatile for high-throughput screening in combinatorial chemistry. Laboratories focusing on fragment-based drug design often explore such molecules to identify novel inhibitors or modulators for biological targets. This aligns with trending topics like "AI-driven drug discovery" and "small molecule libraries," which dominate academic and industrial discussions.

From an industrial perspective, 1-(dimethyl-1,3-oxazol-2-yl)-2,2-difluoroethan-1-amine is also relevant to agrochemical innovation. The oxazole ring’s herbicidal and fungicidal properties have been documented, and its fluorinated variants may offer improved environmental persistence or selectivity. Searches for "sustainable agrochemicals" and "fluorine in crop protection" reflect growing interest in this niche. Additionally, the compound’s potential in advanced material science, such as liquid crystals or polymer additives, is under investigation, catering to queries like "functional materials for electronics."

Quality control and analytical characterization of CAS No. 2228314-97-2 rely on techniques like NMR, HPLC, and mass spectrometry. Purity thresholds are critical for its use in high-value applications, ensuring reproducibility in research. This underscores the importance of "analytical method validation" and "QC in specialty chemicals," frequently searched terms in the pharmaceutical and chemical industries. Furthermore, regulatory compliance (e.g., REACH, FDA guidelines) for such compounds is a hot topic, particularly among manufacturers and suppliers.

In summary, 1-(dimethyl-1,3-oxazol-2-yl)-2,2-difluoroethan-1-amine represents a convergence of cutting-edge chemical innovation and practical applications. Its structural features cater to multiple high-growth sectors, from biopharmaceuticals to smart materials, while addressing contemporary challenges like drug resistance and sustainable agriculture. As research progresses, this compound is poised to play a pivotal role in answering pressing scientific and industrial questions.

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